Physicochemical Differentiation: 1,3-Thiazol-5-ylmethanethiol vs. 5-Thiazolemethanol (Oxygen Analog)
The thiol (-SH) functionality of 1,3-Thiazol-5-ylmethanethiol confers fundamentally different physicochemical and reactivity properties compared to its oxygen analog 5-thiazolemethanol. The thiol group provides enhanced nucleophilicity and distinct metal-binding capacity for coordination chemistry applications, while the oxygen analog cannot participate in thiol-specific transformations such as disulfide bond formation or metal-thiolate complexation [1]. Physical property divergence includes molecular weight (131.2 vs. 113.14 g/mol), hydrogen bond donor count (1 vs. 1), and hydrogen bond acceptor count (3 vs. 2), with the sulfur atom contributing additional polarizable electron density [1].
| Evidence Dimension | Molecular weight and heteroatom composition |
|---|---|
| Target Compound Data | MW 131.2 g/mol; C4H5NS2; Contains sulfur in both ring and exocyclic thiol |
| Comparator Or Baseline | 5-Thiazolemethanol: MW 113.14 g/mol; C4H5NOS; Contains oxygen as exocyclic hydroxyl |
| Quantified Difference | Mass difference +18.06 g/mol (+15.9%); Sulfur atom substitution for oxygen |
| Conditions | Computed physicochemical properties from PubChem database |
Why This Matters
This differentiation matters for procurement when synthetic routes require thiol-specific reactivity (e.g., thioether formation, metal coordination, disulfide chemistry) that cannot be achieved with the hydroxyl analog.
- [1] PubChem Compound Summary. (1,3-Thiazol-5-yl)methanethiol. PubChem CID 4713119. National Center for Biotechnology Information. Accessed April 2026. View Source
